(5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, aldehydes, and thiosemicarbazides. The reaction conditions may involve:
Condensation reactions: Combining aldehydes with phenylhydrazines to form hydrazones.
Cyclization reactions: Formation of the thiazolidinone ring through cyclization of hydrazones with thiosemicarbazides.
Catalysts and solvents: Commonly used catalysts include acids or bases, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Evaluation for antibacterial or antifungal properties.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibiting enzyme activity.
Modulate signaling pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrazolines: Exhibiting various biological activities.
Properties
CAS No. |
623934-91-8 |
---|---|
Molecular Formula |
C30H35N3O2S2 |
Molecular Weight |
533.8 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H35N3O2S2/c1-5-6-7-11-16-32-29(34)27(37-30(32)36)18-24-19-33(25-12-9-8-10-13-25)31-28(24)23-14-15-26(22(4)17-23)35-20-21(2)3/h8-10,12-15,17-19,21H,5-7,11,16,20H2,1-4H3/b27-18- |
InChI Key |
BSSDXAKAUUKYFH-IMRQLAEWSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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